molecular formula C14H16N2O3 B13907016 2-Methyl-1-(tetrahydro-2-furanylmethyl)-1h-benzimidazole-5-carboxylic acid

2-Methyl-1-(tetrahydro-2-furanylmethyl)-1h-benzimidazole-5-carboxylic acid

Cat. No.: B13907016
M. Wt: 260.29 g/mol
InChI Key: NSXCTDXWCVZHBS-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core, a methyl group, an oxolan-2-ylmethyl substituent, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the oxolan-2-ylmethyl group and the carboxylic acid functionality. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and purification techniques to meet regulatory standards and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The benzodiazole core allows for substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole core can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-carboxylic acid: Shares the benzodiazole core but lacks the oxolan-2-ylmethyl group.

    2-Methylbenzimidazole: Similar structure but without the carboxylic acid and oxolan-2-ylmethyl substituents.

    Oxolan-2-ylmethyl benzoate: Contains the oxolan-2-ylmethyl group but differs in the core structure.

Uniqueness

2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the oxolan-2-ylmethyl group and the carboxylic acid functionality differentiates it from other benzodiazole derivatives, making it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-methyl-1-(oxolan-2-ylmethyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C14H16N2O3/c1-9-15-12-7-10(14(17)18)4-5-13(12)16(9)8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,17,18)

InChI Key

NSXCTDXWCVZHBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3CCCO3)C=CC(=C2)C(=O)O

Origin of Product

United States

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